1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde
Overview
Description
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidinamine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds have been found to affect the centriole duplication pathway by inhibiting plk4, a master regulator of this process .
Pharmacokinetics
A similar compound, pf-00734200, was found to be eliminated by both metabolism and renal clearance .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-aminopyrimidine with an appropriate aldehyde under acidic or basic conditions. Another method includes the cyclization of a suitable precursor, such as an α-bromoketone, with 2-aminopyrimidine in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(Pyrimidin-2-yl)-1h-imidazole-4-carboxylic acid
Reduction: 1-(Pyrimidin-2-yl)-1h-imidazole-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)-1h-imidazole-4-carbaldehyde
- 1-(Pyrimidin-2-yl)-1h-imidazole-4-methanol
- 1-(Pyrimidin-2-yl)-1h-imidazole-4-carboxylic acid
Uniqueness
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde is unique due to its specific combination of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrimidin-2-ylimidazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-7-4-12(6-11-7)8-9-2-1-3-10-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBOCRJBFMASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(N=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627122 | |
Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433921-37-0 | |
Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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